molecular formula C6H6F2N2S B13707621 4-(Difluoromethyl)-2-(methylthio)pyrimidine

4-(Difluoromethyl)-2-(methylthio)pyrimidine

Cat. No.: B13707621
M. Wt: 176.19 g/mol
InChI Key: MMHZZEHBVOUSLR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(methylthio)pyrimidine is a chemical compound characterized by the presence of a difluoromethyl group and a methylthio group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction can be modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(Difluoromethyl)-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the polymerization of FtsZ, leading to bactericidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-(methylthio)pyrimidine is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H6F2N2S

Molecular Weight

176.19 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6F2N2S/c1-11-6-9-3-2-4(10-6)5(7)8/h2-3,5H,1H3

InChI Key

MMHZZEHBVOUSLR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C(F)F

Origin of Product

United States

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